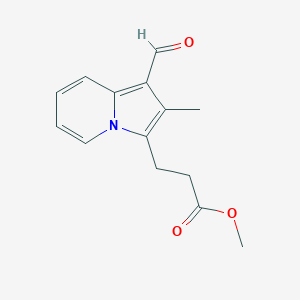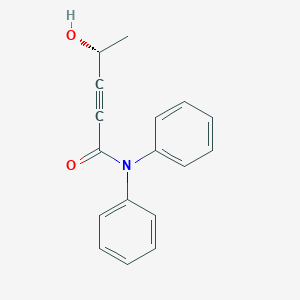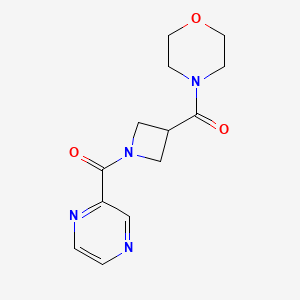![molecular formula C18H22ClN3O3S B2772133 Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1189503-85-2](/img/structure/B2772133.png)
Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride” is a chemical compound. It is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the synthesis of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C8H11ClN2O2S . The InChI code is 1S/C8H10N2O2S.ClH/c1-10-3-2-5-6 (4-10)13-7 (9-5)8 (11)12;/h2-4H2,1H3, (H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 234.71 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of compounds with structures related to Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride, exploring their potential biological activities. For instance, the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds that share structural similarities, has been achieved using both conventional chemical methods and modern microwave techniques. These compounds exhibit valuable biological activities, highlighting the chemical versatility and potential therapeutic applications of this chemical class (Youssef, Azab, & Youssef, 2012).
Antimicrobial and Anticonvulsant Activities
Research into the antimicrobial and anticonvulsant properties of related compounds underscores the significance of this chemical framework in developing potential therapeutic agents. For example, new thiazolopyrimidines were prepared as potential antimicrobial and antitumor agents, although they showed promising antimicrobial activity without appreciable antitumor effects (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Moreover, 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives have been evaluated for anticonvulsant activities, indicating the chemical's potential in treating neurological disorders (Wang, Liu, Wang, Lei, Li, Wei, & Quan, 2019).
Chemical Synthesis and Reactivity
The reactivity and synthesis of compounds containing the thiazolopyridine moiety have been explored extensively. This includes studies on the bromination and diazo-coupling of pyridinethiones and the synthesis of various heterocyclic compounds, demonstrating the wide-ranging applications of these chemical reactions in synthesizing novel molecules with potential for further pharmacological investigation. The methodologies employed highlight the innovative approaches to chemical synthesis, leveraging both traditional and modern techniques to enhance yields and reduce reaction times (Youssef, Azab, & Youssef, 2012).
Mécanisme D'action
Target of Action
It is used in the synthesis of n-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics . This suggests that its targets could be related to the coagulation pathway.
Biochemical Pathways
The compound is involved in the synthesis of antithrombotic agents , suggesting that it may affect the coagulation pathway.
Result of Action
Given its use in the synthesis of antithrombotic agents , it can be inferred that the compound may have an effect on blood clotting processes.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-[(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S.ClH/c1-11(2)21-9-8-14-15(10-21)25-18(19-14)20-16(22)12-4-6-13(7-5-12)17(23)24-3;/h4-7,11H,8-10H2,1-3H3,(H,19,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUVFNDBRWMEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2772051.png)
![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)
![7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2772053.png)
![1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2772058.png)
![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)



![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)


![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)
